5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide
Description
Properties
IUPAC Name |
5-amino-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-4-1-5-9-7(8)3-2-6-13(9)10(12)14/h1,4-5H,2-3,6,11H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPNYZWNBDYWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Reaction Adaptation
The Pictet-Spengler reaction involves condensation of an amino group-containing precursor (e.g., phenylalanine or substituted anilines) with formaldehyde or other aldehydes under acidic conditions to form the tetrahydroquinoline ring.
For 5-amino substitution, the starting material would be a suitably substituted aniline or amino acid derivative bearing an amino group at the 5-position.
Reaction conditions typically involve hydrobromic acid or other strong acids, temperatures from 40°C to 150°C (preferably 70-90°C), and reaction times from 6 to 10 hours to optimize yield and stereoselectivity.
Formaldehyde or equivalents (trioxane, paraformaldehyde) are used in stoichiometric or slight excess amounts relative to the amino precursor.
Reduction-Double Reductive Amination Sequence
This method involves initial formation of an imine intermediate from a quinoline or isoquinoline precursor, followed by reduction and reductive amination steps to introduce the amino group and carboxamide functionality.
This sequence can yield angular-fused tricyclic structures and allows precise control over stereochemistry and substitution patterns.
Cyclization of Substituted Anilines with Carbonyl Precursors
Substituted anilines bearing amino groups at desired positions can be cyclized with carbonyl-containing reagents (e.g., benzyl chloroformate) to form N-acyliminium ions, which then undergo intramolecular cyclization.
Lewis acid catalysts such as BF₃·Et₂O enhance cyclization efficiency.
Solvent choice (e.g., dichloromethane, toluene) and temperature control (reflux conditions for 12–24 hours) are critical for optimizing yields, which can exceed 70% under optimized conditions.
Large-scale synthesis typically employs continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration, improving yield and purity.
Isolation of optically pure isomers is important, especially if the compound is used in pharmaceutical applications. Methods such as crystallization of hydrobromide salts and selective precipitation have been reported for related tetrahydroisoquinoline carboxylic acids.
Enantiomeric excesses greater than 99% can be achieved by careful control of reaction conditions and purification steps.
| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Reduction followed by Cyclization | Imine intermediates, hydrogenation catalysts | 93–98 | High diastereoselectivity; can incorporate formaldehyde |
| Pictet-Spengler Reaction | Amino precursors, formaldehyde, hydrobromic acid | 70–90 | Acid-catalyzed ring closure; temperature 70–90°C, 6–10 h |
| Lewis Acid-Catalyzed Cyclization | Substituted anilines, benzyl chloroformate, BF₃·Et₂O | >70 | Requires reflux in toluene or DCM; optimized for regioselectivity |
| Reduction-Double Reductive Amination | Quinoline derivatives, reducing agents | Variable | Enables introduction of amino and carboxamide groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-COSY) to confirm ring structure and substitution.
High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity typical).
Fourier Transform Infrared Spectroscopy (FT-IR) to verify functional groups, such as carboxamide C=O stretch around 1650 cm⁻¹.
The preparation of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide can be effectively approached by adapting established synthetic routes for tetrahydroquinoline and tetrahydroisoquinoline derivatives. The Pictet-Spengler reaction under acidic conditions remains a cornerstone method, especially when combined with controlled reduction and cyclization steps. Optimization of reaction parameters and purification techniques ensures high yield and optical purity, essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
THIQ serves as an important intermediate in the synthesis of various organic compounds, including dyes and fluorescent substances. Its ability to undergo multiple chemical reactions makes it a versatile building block for creating complex molecular architectures.
Reactivity Profile
The compound can participate in several types of reactions:
- Oxidation : THIQ can be oxidized to form quinoline derivatives using agents like potassium permanganate.
- Reduction : Reduction processes yield dihydro derivatives, often facilitated by lithium aluminum hydride.
- Substitution : Nucleophilic substitution allows for the introduction of diverse functional groups onto the tetrahydroquinoline ring using reagents such as alkyl halides.
Table 1: Chemical Reactions Involving THIQ
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Quinoline derivatives |
| Reduction | Lithium aluminum hydride | Dihydro derivatives |
| Substitution | Alkyl halides | Substituted tetrahydroquinolines |
Biological Applications
Therapeutic Potential
Research indicates that THIQ exhibits promising therapeutic properties. It has been investigated for its potential roles in treating various diseases, including malaria and as a kappa-opioid receptor antagonist.
Case Study: Antimalarial Activity
A systematic screening of THIQ analogs identified lead compounds with high potency against Plasmodium falciparum, the causative agent of malaria. The (+)-(3S,4S) enantiomer showed superior efficacy in vivo while maintaining low toxicity levels in mammalian cells .
Case Study: Opioid Receptor Research
Another study focused on THIQ derivatives as kappa-opioid receptor antagonists. One compound demonstrated exceptional selectivity with a binding affinity (K_e) of 0.37 nM for the kappa receptor compared to mu and delta receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR of THIQ is crucial for optimizing its therapeutic potential. Modifications at specific positions on the tetrahydroquinoline scaffold significantly influence biological activity.
Key Findings from SAR Studies
- Substituents at N-2 and C-4 enhance potency against malaria.
- An isobutyl group at N-2 increases activity compared to smaller or larger substituents.
- The presence of a carboxanilide at C-4 is critical for maintaining high potency.
Comparative Analysis with Related Compounds
THIQ can be compared to other similar compounds that have overlapping applications:
| Compound | Key Features | Applications |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Lacks amino and carboxamide groups | Medicinal chemistry |
| 4-Aminoindan | Heterocyclic structure similar to THIQ | Drug development |
| 1,2,3,4-Tetrahydroquinoline | Different ring structure but similar reactivity | Organic synthesis |
Mechanism of Action
The mechanism of action of 5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
(a) 5-Amino-1,2,3,4-tetrahydroisoquinoline-1-carboxamide
- Key Difference: Isoquinoline core (benzene fused to a pyridine ring at the 2-position) vs. quinoline (pyridine fused at the 1-position).
- Molecular Formula : C₁₀H₁₃N₃O (191.23 g/mol) .
(b) 1,2,3,4-Tetrahydroquinoline (Base Structure)
Functional Group Modifications
(a) 6-Methyl-1,2,3,4-tetrahydroquinoline
- Key Difference: Methyl substituent at position 6 instead of amino and carboxamide groups.
- Molecular Formula : C₁₀H₁₃N (147.22 g/mol) .
- Impact : Increased lipophilicity (logP ~2.5) enhances membrane permeability but reduces water solubility. Safety protocols include handling precautions due to inhalation risks .
(b) 3,4-Dihydroquinolin-2(1H)-one Derivatives
- Example: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) .
- Key Difference : Ketone group at position 2 replaces carboxamide.
- Impact : The ketone introduces hydrogen-bond acceptor properties but may reduce stability under reducing conditions compared to carboxamides .
(c) 4-Oxo/Thioxo Dihydroquinoline Carboxamides
- Example: N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) .
- Key Difference : Thioxo (C=S) or oxo (C=O) groups at position 4.
- Impact : Thioxo derivatives exhibit enhanced electrophilicity, influencing reactivity in nucleophilic substitution reactions .
Biological Activity
5-Amino-1,2,3,4-tetrahydroquinoline-1-carboxamide (THQCA) is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The compound's structure includes an amino group and a carboxamide moiety that contribute to its reactivity and interaction with biological targets.
The biological activity of THQCA is primarily mediated through its interaction with various enzymes and receptors:
- Enzyme Inhibition : THQCA has been reported to inhibit several kinases involved in signal transduction pathways. For instance, it shows significant inhibition of CpCDPK1 in Cryptosporidium parvum, a key target for therapeutic intervention against cryptosporidiosis .
- Receptor Interaction : The compound may also interact with muscarinic receptors, particularly the M1 subtype, which is linked to cognitive functions. Its structural modifications enhance selectivity and potency at these receptors .
Biological Activities
The compound exhibits a variety of biological activities:
- Antimicrobial Activity : THQCA has shown efficacy against bacterial pathogens. Its structural analogs have been developed into antibiotics with broad-spectrum activity .
- Anticancer Potential : Research indicates that THQCA derivatives may possess anticancer properties through modulation of signaling pathways related to cell proliferation and apoptosis .
- Anti-inflammatory Effects : Some studies suggest that THQCA can reduce inflammation markers in vitro, indicating potential use in inflammatory diseases .
Pharmacokinetics
The pharmacokinetic profile of THQCA suggests favorable absorption and distribution characteristics:
- Bioavailability : Studies indicate good bioavailability due to the compound's physicochemical properties.
- Metabolism : It undergoes metabolic transformations that may enhance or diminish its biological activity depending on the metabolic pathway engaged.
Case Study 1: Efficacy Against Cryptosporidium parvum
In a preclinical study, compounds derived from the THQCA scaffold were tested for their efficacy against C. parvum. The lead compound demonstrated significant reduction in oocyst shedding in infected mice at doses as low as 8 mg/kg .
| Compound | Dose (mg/kg) | Oocyst Shedding Reduction (%) |
|---|---|---|
| BKI 1708 | 8 | 85 |
| BKI 1770 | 15 | 75 |
Case Study 2: Antimicrobial Activity
A series of THQCA derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications increased activity against resistant strains of bacteria.
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| THQCA-1 | 16 | Staphylococcus aureus |
| THQCA-2 | 32 | E. coli |
Q & A
Q. What computational methods are recommended for predicting metabolic pathways?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to identify vulnerable sites (e.g., tetrahydroquinoline ring oxidation). Validate with LC-MS/MS metabolomics in hepatocyte models. For analogs in , phosphonic acid derivatives showed altered metabolic stability due to steric hindrance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
